![molecular formula C16H18N2O B1240310 1H-Indole, 3-(2-pentyl-5-oxazolyl)- CAS No. 326494-56-8](/img/structure/B1240310.png)
1H-Indole, 3-(2-pentyl-5-oxazolyl)-
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Overview
Description
1H-Indole, 3-(2-pentyl-5-oxazolyl)- is a natural product found in Pseudomonas syringae and Pseudomonas coronafaciens with data available.
Scientific Research Applications
Biological Activities and Synthesis
1H-Indole, 3-(2-pentyl-5-oxazolyl) derivatives, such as pimprinine and streptochlorin, are found in marine microorganisms and exhibit diverse biological activities. They have significant potential in medicine and pesticide research. Synthesis methods for these compounds primarily focus on constructing the indole and oxazole rings. The diverse biological activities of these compounds indicate their potential as a dominant active structure in future applications (Shi Zhan et al., 2020).
Chemical Characterization and Structure Analysis
The chemical characterization and structure of similar indole derivatives have been extensively studied using various techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields (N. Uchiyama et al., 2012).
Synthesis and Characterization
Efforts in synthesizing and characterizing compounds with 1H-indole structure, including those with oxazole rings, have been significant. These studies focus on different synthetic routes and characterization methods, shedding light on the potential for further development and application of these compounds in various scientific fields (K. Sweidan et al., 2019).
Applications in Organic Chemistry and Medicine
The derivatives of 1H-indole, including those with oxazolyl groups, are important in organic chemistry and medicine. They are used in the synthesis of various compounds, indicating their versatility and potential in drug development and other chemical applications (S. M. Gomha et al., 2011).
properties
CAS RN |
326494-56-8 |
---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-2-pentyl-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-9-16-18-11-15(19-16)13-10-17-14-8-6-5-7-12(13)14/h5-8,10-11,17H,2-4,9H2,1H3 |
InChI Key |
QWBQGSICTTZLHY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
synonyms |
2-n-pentyl-5-(3-indolyl)oxazole labradorin 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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